
Cycloheneicosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheneicosane is a macrocyclic alkane with the molecular formula C21H42 . It is a saturated hydrocarbon consisting of a 21-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cycloheneicosane can be synthesized through the cyclization of long-chain hydrocarbons. One common method involves the oxidative coupling of terminal diacetylenes, followed by hydrogenation to form the saturated macrocyclic structure . The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high-pressure hydrogenation conditions .
Industrial Production Methods
The process may also involve purification steps such as distillation and recrystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Cycloheneicosane primarily undergoes reactions typical of saturated hydrocarbons, including:
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or with radical initiators
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Pure this compound
Substitution: Halogenated this compound derivatives
Applications De Recherche Scientifique
Cycloheneicosane has several applications in scientific research, including:
Mécanisme D'action
The mechanism by which cycloheneicosane exerts its effects is primarily related to its structural properties. As a macrocyclic alkane, it can interact with other molecules through van der Waals forces and hydrophobic interactions. These interactions can influence the behavior of lipid membranes and other biological structures . Additionally, its ability to form stable complexes with other compounds makes it useful in various applications, including drug delivery .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heneicosane: A straight-chain alkane with the same molecular formula (C21H44) but different structural properties.
Cyclodocosane: Another macrocyclic alkane with a 22-membered ring, similar in structure but with slightly different physical and chemical properties.
Cycloheptadecane: A macrocyclic alkane with a 17-membered ring, used for comparison in studies of macrocyclic compounds.
Uniqueness
Cycloheneicosane is unique due to its 21-membered ring structure, which imparts distinct physical and chemical properties compared to its straight-chain and other macrocyclic counterparts. Its stability and ability to form complexes make it particularly valuable in research and industrial applications .
Propriétés
Numéro CAS |
296-78-6 |
|---|---|
Formule moléculaire |
C21H42 |
Poids moléculaire |
294.6 g/mol |
Nom IUPAC |
cyclohenicosane |
InChI |
InChI=1S/C21H42/c1-2-4-6-8-10-12-14-16-18-20-21-19-17-15-13-11-9-7-5-3-1/h1-21H2 |
Clé InChI |
JQPXEQQDYZHEDV-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCCCCCCCCCCCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


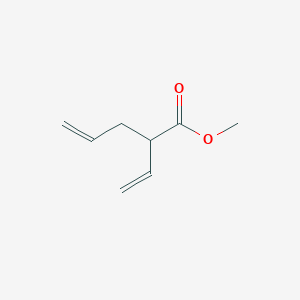
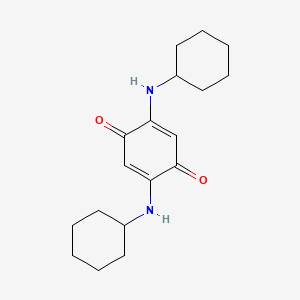
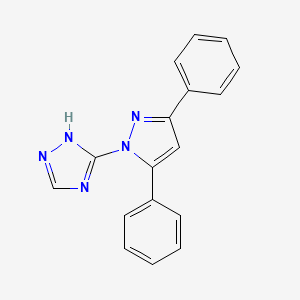
![5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B14746396.png)
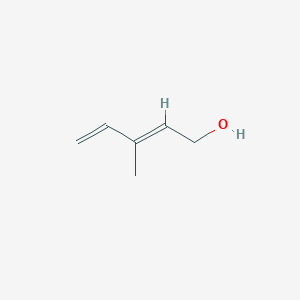
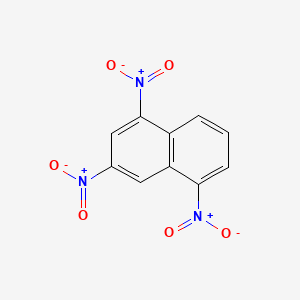

![Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]](/img/structure/B14746421.png)

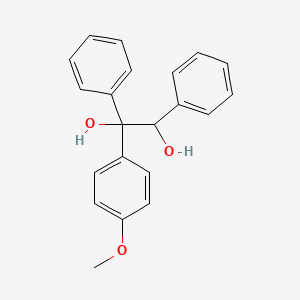

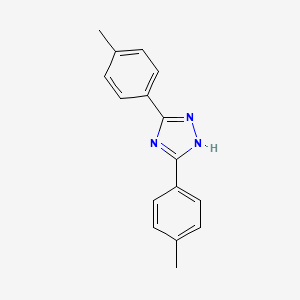
![1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746458.png)

